molecular formula C10H15NO3S B016096 (1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide CAS No. 104372-31-8

(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide

Cat. No.: B016096
CAS No.: 104372-31-8
M. Wt: 229.30 g/mol
InChI Key: GBBJBUGPGFNISJ-HPFPYREMSA-N
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Description

(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO3S and its molecular weight is 229.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structural Characterization : The synthesis and characterization of similar heterocyclic compounds, like dimethyl 4-thia-1-azatetracyclo derivatives, are common research themes. These compounds are synthesized in varying yields and their structures are identified mainly through physical and spectral inspections (A. Kakehi et al., 1994).
  • Crystal Structure and Reactivity : Studies on the synthesis, structure determination, and reactivity of related compounds, such as ethylene-bridged ansa-Bis(DiMeBCOCp)titanium dichlorides, highlight the importance of structural analysis in understanding the chemical properties of such complex molecules (R. L. Halterman et al., 1996).

Applications in Chemistry

  • Preparation for Heterocage Compounds : The preparation of heterocage compounds like 3-methylthio-4-thia-1-azatetracyclo derivatives showcases the use of these compounds in forming complex molecular structures, which are essential in various chemical applications (A. Kakehi & S. Ito, 1993).
  • Synthesis of N-Substituted Derivatives : The synthesis of aminoalkyl derivatives of related azatricycloundecane compounds and their evaluation for cytotoxic activities against human cancer cell lines indicate potential applications in medicinal chemistry and drug discovery (J. Kossakowski & B. Kuran, 2008).

Potential in Drug Development

  • Beta-Lactamase Inhibitor Research : Studies like the characterization of CP-45,899, a beta-lactamase inhibitor, suggest that similar compounds may have applications in extending the antibacterial spectrum of beta-lactams, contributing significantly to antibiotic research (A. R. English et al., 1978).

Miscellaneous Applications

  • Alkaline Degradation Studies : Research on the alkaline degradation of tetraazahomoadamantane derivatives, which includes compounds similar to the one , highlights the broader chemical properties and potential applications in various chemical processes (J. Kang et al., 1973).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide involves the formation of the tetracyclic ring system through a series of reactions. The starting materials are chosen to provide the necessary functional groups for the reactions, and the reactions are designed to selectively form the desired stereochemistry at each step.", "Starting Materials": [ "2-methyl-1,3-propanediol", "1,4-dichlorobutane", "sodium hydride", "3-methyl-1-butene", "sodium borohydride", "sulfur trioxide-trimethylamine complex", "sodium methoxide", "dichloromethane", "sodium bicarbonate", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "dimethyl sulfate", "sodium chloride", "water" ], "Reaction": [ { "reactants": ["2-methyl-1,3-propanediol", "1,4-dichlorobutane", "sodium hydride"], "conditions": "DMF, 0°C to room temperature", "products": "(1R,4R)-4-chloro-2-methyl-5-oxa-8-thia-1-azabicyclo[4.2.0]octane" }, { "reactants": ["(1R,4R)-4-chloro-2-methyl-5-oxa-8-thia-1-azabicyclo[4.2.0]octane", "3-methyl-1-butene", "sodium borohydride"], "conditions": "THF, 0°C to room temperature", "products": "(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane" }, { "reactants": ["(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane", "sulfur trioxide-trimethylamine complex"], "conditions": "dichloromethane, -78°C to 0°C", "products": "(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3-sulfonic acid" }, { "reactants": ["(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3-sulfonic acid", "sodium methoxide"], "conditions": "methanol, room temperature", "products": "(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3-methoxide" }, { "reactants": ["(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3-methoxide", "acetic acid", "hydrogen peroxide", "sodium bicarbonate"], "conditions": "water, room temperature", "products": "(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide" }, { "reactants": ["(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide", "sodium hydroxide", "dimethyl sulfate"], "conditions": "water, reflux", "products": "(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dimethyl sulfate" }, { "reactants": ["(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dimethyl sulfate", "sodium chloride", "water"], "conditions": "methanol, room temperature", "products": "(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide" } ] }

CAS No.

104372-31-8

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

(1R,6R,8R)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide

InChI

InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7-,9-,10-,11?/m1/s1

InChI Key

GBBJBUGPGFNISJ-HPFPYREMSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@@]13CS(=O)(=O)N4[C@]3(C2)O4)C

SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C

Pictograms

Irritant

Synonyms

(4aR,7S,8aR)-Tetrahydro-9,9-dimethyl-4H-4a,7-methano-1,2-oxazirino[3,2-i]-2,1-benzisothiazole 3,3-Dioxide; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Reactant of Route 2
(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Reactant of Route 3
(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Reactant of Route 4
(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Reactant of Route 5
(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Reactant of Route 6
(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide

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